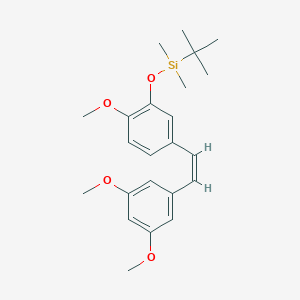

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene

描述

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene is a synthetic organic compound that belongs to the class of stilbenes Stilbenes are characterized by a 1,2-diphenylethylene structure and are known for their diverse biological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the stilbene core: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene backbone.

Introduction of methoxy groups: Methoxylation of the aromatic rings is performed using methyl iodide and a strong base such as sodium hydride.

Silylation: The tert-butyldimethylsilyloxy group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

Optimization of reaction conditions: Using high-yielding and scalable reactions.

Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Automation: Utilizing automated reactors and continuous flow systems to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydrostilbenes.

Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Produces quinones or other oxidized stilbene derivatives.

Reduction: Yields dihydrostilbenes.

Substitution: Results in halogenated or nitrated stilbenes.

科学研究应用

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer and neuroprotective effects.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

作用机制

The mechanism of action of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene involves its interaction with various molecular targets and pathways:

Antioxidant activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory effects: Inhibits the production of pro-inflammatory cytokines.

Anticancer properties: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

相似化合物的比较

Similar Compounds

Resveratrol: Another stilbene with similar antioxidant and anticancer properties.

Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.

Combretastatin: A stilbene derivative known for its potent anticancer activity.

Uniqueness

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and solubility compared to other stilbenes. This modification also allows for easier functionalization and incorporation into various applications.

生物活性

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene is a synthetic stilbene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound, characterized by its unique structural modifications, is an intermediate in the production of anticancer agents and exhibits a range of biological effects.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes three methoxy groups and a tert-butyldimethylsilyloxy group, which contribute to its solubility and stability in biological systems. The presence of these functional groups is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.58 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that stilbene derivatives, including this compound, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

-

Mechanism of Action : The compound appears to exert its anticancer effects through multiple pathways:

- Apoptosis Induction : Studies have shown that it can trigger apoptosis in cancer cells by downregulating anti-apoptotic proteins such as XIAP and inhibiting transcription factors like Sp1 .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, leading to mitotic catastrophe .

-

In Vitro Studies : The compound demonstrated potent antiproliferative activity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- T24T (bladder cancer)

- HCT116 (colon cancer)

Cell Line IC50 (µM) MCF-7 60 T24T 150 HCT116 100

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Stilbenes are known to modulate inflammatory pathways. The presence of methoxy groups enhances the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Mechanism of Action : The anti-inflammatory activity is likely linked to the compound's ability to inhibit NF-κB activation, a key regulator of inflammatory responses .

- Experimental Evidence : In vitro studies have demonstrated that stilbene derivatives can reduce TNF-induced inflammation markers in human cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of stilbene derivatives similar to this compound:

- Dai et al. (2020) : This study characterized the pharmacokinetic profile of related stilbene compounds and found enhanced bioavailability compared to traditional compounds like resveratrol .

- Ashikawa et al. (2020) : Investigated the role of hydroxyl groups in enhancing the anti-inflammatory properties of stilbenes, suggesting that methoxylation could also play a role in modulating these effects .

属性

IUPAC Name |

tert-butyl-[5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFSHSMPMRHYOG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C\C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456791 | |

| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586410-23-3 | |

| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。